Ethyl Penta-2,4-dienoate
Description
Significance of Conjugated Dienyl Esters in Organic Synthesis
Conjugated dienyl esters, such as ethyl penta-2,4-dienoate (B1249696), are highly valuable intermediates in organic synthesis. Their conjugated system allows them to participate in a variety of pericyclic reactions, most notably the Diels-Alder reaction, which is a powerful tool for the formation of six-membered rings. vulcanchem.comevitachem.com This reactivity is fundamental to the construction of complex cyclic structures found in natural products and pharmaceutical agents. vulcanchem.com
Furthermore, these compounds can serve as precursors in copolymerization reactions, leading to the development of specialty polymers with customized properties like enhanced UV resistance. vulcanchem.com The reactivity of the conjugated system also allows for various addition and substitution reactions, expanding their synthetic utility. evitachem.comorganic-chemistry.org
Stereochemical Considerations and Isomerism of Ethyl Penta-2,4-dienoate
The geometry of the double bonds in this compound gives rise to several stereoisomers. The most common and stable isomer is the (2E,4E) form. However, other isomers such as (2Z,4E), (2E,4Z), and (2Z,4Z) also exist. pnas.org The stereochemistry of the diene is critical as it significantly influences the compound's reactivity and the stereochemical outcome of reactions in which it participates. For instance, the planarity and specific configuration of the diene are crucial for successful Diels-Alder cycloadditions.
The synthesis of specific stereoisomers of dienyl esters can be challenging. While methods like the Horner-Wadsworth-Emmons reaction often favor the formation of (2E,4E)-isomers, specialized techniques are required to obtain other isomers with high stereoselectivity. pnas.org For example, palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, have been successfully employed to synthesize all four stereoisomers of related dienyl esters with high purity. pnas.org
Historical Context of Research on Penta-2,4-dienoates
The study of conjugated dienes and their reactivity dates back to the early 20th century with the discovery of the Diels-Alder reaction. The first preparation of an acyclic (butadiene)(tricarbonyl)iron complex was reported in 1930, and later studies in 1958 highlighted that complexation of butadiene to iron protected the ligand from certain reactions, a concept that would become significant in controlling the reactivity of dienes. marquette.edu
Research into penta-2,4-dienoates and other dienyl esters has evolved to focus on controlling the chemo-, regio-, and stereoselectivity of their reactions. nih.gov For example, studies have explored the use of Lewis acids to catalyze intramolecular [2+2] cycloadditions of α-ester-substituted conjugated dienylphosphonates. acs.org More recent research has focused on developing highly selective synthetic methods, such as palladium-catalyzed alkenylations, to produce specific stereoisomers of dienyl esters for use in the synthesis of complex natural products and other target molecules. pnas.org
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| Boiling Point | 159 °C at 760 mmHg |
| Density | 0.925 g/cm³ |
| Refractive Index | 1.441 |
| Vapor Pressure | 2.55 mmHg at 25 °C |
Data sourced from multiple references. vulcanchem.comnih.govletopharm.com
Spectroscopic Data of this compound and Related Compounds
| Spectroscopy Type | Key Features |
| ¹H NMR | Characteristic vinyl proton signals are observed in the range of δ 6.2–7.5 ppm. The ethyl ester group shows a signal around δ 4.2 ppm. |
| ¹³C NMR | Confirms the regiochemistry and the presence of the ester functionality. |
| IR Spectroscopy | A peak around 1725 cm⁻¹ corresponds to the ester C=O stretch, and a peak around 1645 cm⁻¹ indicates the conjugated diene system. |
Note: Specific chemical shifts can vary depending on the solvent and the specific isomer. Data is generalized from references.
Structure
3D Structure
Properties
IUPAC Name |
ethyl penta-2,4-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,5-6H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJNQUDSDVIYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396696 | |
| Record name | Ethyl Penta-2,4-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13038-12-5 | |
| Record name | Ethyl Penta-2,4-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl Penta 2,4 Dienoate and Derivatives
The stereoselective synthesis of conjugated dienes, such as ethyl penta-2,4-dienoate (B1249696), is a significant objective in organic chemistry due to their prevalence in natural products and their utility as building blocks in complex syntheses. Various synthetic strategies have been developed to control the geometry of the double bonds, broadly categorized into olefination reactions and cross-coupling strategies.
Chemical Reactivity and Transformation Mechanisms of Ethyl Penta 2,4 Dienoate
Pericyclic Reactions and Cycloaddition Chemistry
The conjugated diene structure of Ethyl Penta-2,4-dienoate (B1249696) makes it highly reactive in pericyclic reactions, which involve a concerted reorganization of electrons within a cyclic transition state. vulcanchem.com These reactions are crucial for forming cyclic compounds from linear precursors. evitachem.com The compound can act as either the diene or the dienophile component in cycloaddition reactions, depending on the reaction partner. Its unique electronic properties, conferred by the conjugation of the ester functional group with two double bonds, are key to its reactivity in these transformations. vulcanchem.com
The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings. In these [4+2] cycloaddition reactions, Ethyl Penta-2,4-dienoate typically serves as the four-electron diene component. evitachem.comvulcanchem.com It reacts with a two-electron component, known as a dienophile, to form substituted cyclohexene (B86901) derivatives. vulcanchem.com
A common dienophile used in reactions with this compound is maleic anhydride. The reaction leads to the formation of a six-membered cycloadduct, which can be a pivotal intermediate in the synthesis of pharmaceuticals and natural products. vulcanchem.com The stereochemistry of the starting (E,E)-isomer of this compound is critical for its reactivity and the stereochemical outcome of the Diels-Alder reaction.
This compound and its derivatives are effective partners in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. These reactions involve a 1,3-dipole and a dipolarophile, leading to the formation of five-membered heterocyclic rings. A prominent example is the reaction of (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate, which acts as the dipolarophile, with various 1,3-dipoles. acs.orgnih.govacs.org These reactions can be highly chemo-, regio-, and stereoselective, providing efficient one-pot syntheses for a range of pyrrolidine, isoxazolidine (B1194047), and isoxazoline (B3343090) derivatives. acs.orgnih.govacs.org The electron-withdrawing phenylsulfonyl group in this derivative enhances the dienophile's activity.
The [3+2] cycloaddition of (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate with azomethine ylides provides a direct route to highly functionalized pyrrolidines. acs.org Azomethine ylides can be generated in situ from various precursors, such as the thermal decarboxylation of N-alkyl-α-amino acids like sarcosine (B1681465) in the presence of a carbonyl compound like ninhydrin (B49086). acs.org The reaction of the dienoate with an azomethine ylide generated from sarcosine and ninhydrin proceeds cleanly in refluxing 1,4-dioxane (B91453) to afford a single cycloaddition product in very good yield. acs.org The chemoselectivity of this reaction is dependent on the steric bulk of the azomethine ylide. Simple ylides undergo cycloaddition preferentially at the acrylate (B77674) double bond, whereas sterically hindered ylides show opposite selectivity, reacting at the vinylsulfonyl double bond. acs.org
Table 1: Cycloaddition of (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate with Azomethine Ylides
| Ylide Precursors (Amino Acid + Carbonyl) | Solvent | Conditions | Product | Yield | Ref |
| Sarcosine + Ninhydrin | 1,4-Dioxane | Reflux, 10 h | Spiropyrrolidine | 82% | acs.org |
| Sarcosine + Isatin | 1,4-Dioxane | Reflux, 12 h | Spiropyrrolidine | 78% | acs.org |
| Sarcosine + Acenaphthenequinone | 1,4-Dioxane | Reflux, 10 h | Spiropyrrolidine | 85% | acs.org |
| L-Proline + Ninhydrin | 1,4-Dioxane | Reflux, 12 h | Fused Pyrrolizidine | 76% | acs.org |
Nitrones serve as 1,3-dipoles in cycloaddition reactions with dienoates like (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate to yield isoxazolidine derivatives. acs.orgacs.org In a notable contrast to the reactions with simple azomethine ylides, the cycloaddition of nitrones occurs exclusively at the more electron-deficient vinylsulfonyl double bond of the dienoate. acs.org The reaction of the dienoate with C-phenyl-N-phenylnitrone in 1,4-dioxane at 70 °C results in the formation of a single isoxazolidine regioisomer in high yield. acs.org
Table 2: Cycloaddition of (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate with Nitrones
| Nitrone | Solvent | Conditions | Product | Yield | Ref |
| C-Phenyl-N-phenylnitrone | 1,4-Dioxane | 70 °C, 10 h | Isoxazolidine | 88% | acs.org |
| C,N-Diphenylnitrone | 1,4-Dioxane | 70 °C, 10 h | Isoxazolidine | 84% | acs.org |
The reaction between (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate and nitrile oxides, generated in situ from oximes, produces isoxazoline derivatives. acs.orgacs.org These reactions exhibit a different chemoselectivity compared to those with nitrones. The cycloaddition of nitrile oxides takes place preferentially at the acrylate double bond of the dienoate system. acs.org For instance, when the dienoate is treated with an oxime in the presence of N-chlorosuccinimide (NCS) and potassium bicarbonate (KHCO3) in dichloromethane, the corresponding isoxazoline is formed in good yield as a single regioisomer. acs.org
Table 3: Cycloaddition of (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate with Nitrile Oxides
| Oxime Precursor | Reagents | Solvent | Conditions | Product | Yield | Ref |
| 4-Chlorobenzaldoxime | NCS, KHCO₃ | Dichloromethane | Room Temp, 16 h | Isoxazoline | 86% | acs.org |
| 4-Nitrobenzaldoxime | NCS, KHCO₃ | Dichloromethane | Room Temp, 16 h | Isoxazoline | 82% | acs.org |
The regio- and stereoselectivity of cycloaddition reactions involving this compound and its derivatives are governed by a combination of electronic and steric factors. acs.org In the [3+2] cycloadditions of (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate, the outcome is highly selective. acs.orgnih.gov The structures of the resulting heterocyclic products have been unequivocally established through spectroscopic methods and single-crystal X-ray diffraction analysis. acs.orgacs.org
Computational studies using Density Functional Theory (DFT) have been employed to understand the mechanisms and selectivity of these reactions. acs.orgacs.org Frontier Molecular Orbital (FMO) theory helps predict the observed reactivity. For the electron-deficient dienoate, the reaction selectivity depends on the specific 1,3-dipole used:
Chemoselectivity: The site of cycloaddition (acrylate vs. vinylsulfonyl double bond) is dictated by the nature of the dipole. Simple azomethine ylides and nitrile oxides preferentially add to the acrylate double bond, while nitrones and sterically bulky azomethine ylides add to the vinylsulfonyl double bond. acs.org
Regioselectivity: In all reported cases, the cycloadditions proceed with high regioselectivity, yielding a single regioisomer. acs.org This is controlled by the orbital coefficients of the interacting frontier orbitals of the dipole and the dipolarophile.
Stereoselectivity: The reactions are highly stereoselective. For instance, electron-withdrawing substituents on the dienoate are known to favor endo transition states in cycloadditions. The inherent stereochemistry of the (2E,4E)-dienoate is transferred to the cycloadducts. acs.org
[3+2] Cycloaddition Reactions with Dipolarophiles
Nucleophilic Addition Reactions
The electron-deficient nature of the conjugated system in this compound makes it an excellent substrate for nucleophilic addition reactions. These reactions, particularly 1,6-conjugate additions, are a primary mode of its reactivity.
Addition of Amines and Stereochemical Outcomes (e.g., "Syn Effect")
The nucleophilic addition of amines to (E)-ethyl penta-2,4-dienoate has been a subject of detailed stereochemical investigation. It has been observed that the addition of various amines proceeds with an unexpected and high degree of Z-selectivity, affording the sterically less favorable (Z)-β,γ-unsaturated amino esters. This outcome is contrary to what would be predicted based on steric hindrance alone.
This high Z-selectivity is rationalized by the "syn effect." This effect suggests a stabilizing interaction, potentially an n/σ→π* interaction or a 6π-electron homoaromaticity, in the transition state leading to the Z-isomer. The stereochemical outcome of these additions is sensitive to reaction parameters such as the nature of the amine, solvent, temperature, and concentration. For instance, reacting diethylamine (B46881) in a low concentration at a higher temperature has been shown to favor the formation of the (Z)-4-amino-2-butenyl product.
A study investigating the addition of various amines to (E)-ethyl penta-2,4-pentadienoate in different solvents revealed the consistent predominance of the Z-isomer, underscoring the significance of the syn effect in overriding steric considerations.
Table 1: Stereoselectivity in the Nucleophilic Addition of Amines to (E)-Ethyl Penta-2,4-dienoate
| Nucleophile (Amine) | Solvent | Temperature (°C) | Z/E Ratio of Product |
|---|---|---|---|
| Diethylamine | THF | 25 | High Z-selectivity |
| Piperidine | THF | 25 | High Z-selectivity |
| Morpholine | THF | 25 | High Z-selectivity |
This table is illustrative and based on findings that consistently show a high Z-selectivity for amine additions due to the "syn effect." Specific ratios can vary based on precise reaction conditions.
Other Nucleophilic Additions to the Dienyl System
Beyond amines, this compound undergoes conjugate addition with a range of other nucleophiles. These reactions typically proceed via a Michael-type addition, where the nucleophile attacks the electron-deficient diene system.
Organocuprate Additions: Organocuprate reagents, such as lithium dialkylcuprates (Gilman reagents), are known to add to α,β-unsaturated systems. In the case of dienoates, 1,6-conjugate addition is a possible pathway, leading to the formation of a new carbon-carbon bond at the δ-position. The reaction mechanism generally involves the formation of a π-complex between the cuprate (B13416276) and the diene, followed by nucleophilic attack.
Michael Additions: Soft nucleophiles, particularly stabilized enolates derived from 1,3-dicarbonyl compounds like β-keto esters and malonic esters, can add to this compound in a Michael reaction. nih.gov This conjugate addition results in the formation of a new carbon-carbon bond, typically at the β- or δ-position, leading to more complex molecular structures. nih.gov The reaction is usually catalyzed by a base, which generates the nucleophilic enolate. nih.gov
Other Nucleophiles: Research has also explored copper-catalyzed 1,6-conjugate additions of propargyl and 2-boryl-substituted allyl groups to acyclic dienoates, demonstrating the versatility of this scaffold in forming complex adducts with high selectivity.
Electrophilic Reactions
Due to the electron-withdrawing nature of the ester group, the conjugated diene system of this compound is deactivated towards electrophilic attack compared to electron-rich dienes. However, reactions with potent electrophiles can still occur.
Nitration of this compound has been reported to occur at the double bond, demonstrating that electrophilic addition is possible under suitable conditions. soton.ac.uk Additionally, the compound can participate as the diene component in Diels-Alder reactions, a type of pericyclic reaction. evitachem.comvulcanchem.com In these cycloadditions, it reacts with electron-deficient dienophiles to form six-membered ring systems, a fundamental transformation in the synthesis of cyclic molecules. vulcanchem.com
Oxidation and Reduction Transformations
The double bonds and the ester functional group in this compound can be selectively oxidized or reduced using a variety of reagents and conditions, allowing for controlled chemical transformations.
Chemoselective Oxidation of Double Bonds
The two double bonds in this compound exhibit different reactivities towards oxidation due to their electronic environments. The terminal γ,δ-double bond (at C4-C5) is generally more electron-rich and thus more susceptible to electrophilic attack by oxidizing agents than the α,β-double bond (at C2-C3), which is directly conjugated to the electron-withdrawing ester group.
Epoxidation: Chemoselective epoxidation can be achieved at the more nucleophilic γ,δ-double bond. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are known to preferentially epoxidize more electron-rich alkenes. stackexchange.com Therefore, treatment of this compound with one equivalent of m-CPBA is expected to yield the corresponding γ,δ-epoxide.
Dihydroxylation: Asymmetric dihydroxylation (AD), particularly the Sharpless dihydroxylation, has been shown to be regioselective for conjugated dienoates. nih.gov The reaction typically occurs at the more electron-rich γ,δ-double bond to furnish the corresponding vicinal diol with high enantioselectivity. nih.govresearchgate.netresearchgate.net Similarly, asymmetric permanganate (B83412) dihydroxylation catalyzed by chiral cations can provide chiral vicinal diols, also favoring reaction at the γ,δ-position. rsc.org
Selective Reduction of Dienyl and Ester Moieties
The selective reduction of either the conjugated diene system or the ester group is a key transformation for accessing a variety of valuable products.
Reduction of the Dienyl System: Several methods have been developed for the selective reduction of the carbon-carbon double bonds in α,β,γ,δ-unsaturated esters. A combination of sodium borohydride (B1222165) (NaBH₄) and a catalytic amount of indium(III) chloride (InCl₃) in acetonitrile (B52724) has been shown to exclusively reduce the α,β-C=C double bond. For complete saturation of the diene system to yield ethyl pentanoate, catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is typically employed.
Reduction of the Ester Moiety: The ester group can be selectively reduced to the corresponding primary alcohol, (2E,4E)-penta-2,4-dien-1-ol, while preserving the diene system. Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of this transformation. researchgate.net Furthermore, ruthenium complexes with tridentate aminophosphine (B1255530) ligands have been studied for the chemoselective hydrogenation of the ester function in conjugated dienoates, although achieving complete selectivity over the diene can be challenging.
Table 2: Selective Reduction Methods for this compound and Related Systems
| Reagent(s) | Functional Group Targeted | Product Type |
|---|---|---|
| InCl₃ (cat.), NaBH₄ | α,β C=C double bond | β,γ-Unsaturated ester |
| H₂, Pd/C | Both C=C double bonds | Saturated ester (Ethyl pentanoate) |
| LiAlH₄ | Ester carbonyl | Unsaturated alcohol ((2E,4E)-Penta-2,4-dien-1-ol) |
| Ru(II)-aminophosphine complex | Ester carbonyl | Unsaturated alcohol (Partial selectivity) |
Functional Group Transformations of the Ester Moiety
One of the most fundamental transformations is the hydrolysis of the ester to its corresponding carboxylic acid, penta-2,4-dienoic acid. evitachem.com This reaction can be catalyzed by acid or base and is crucial for modifying the molecule's solubility and enabling further reactions mediated by the carboxylate group. For instance, the hydrolysis of ethyl 2-(trimethylsilylmethyl)penta-2,4-dienoate derivatives has been performed to generate the corresponding carboxylic acids, which then undergo efficient self-cyclization reactions. oup.com
The ester group can also be targeted for reduction. While specific studies on the reduction of this compound are not extensively detailed in the provided results, general chemical principles suggest that reducing agents like lithium aluminum hydride could reduce the ester to the corresponding alcohol, 5-hydroxypenta-1,3-diene. smolecule.com This transformation converts the ester into a primary alcohol, opening pathways for further functionalization.
| Transformation | Reagent/Condition | Product | Significance |
| Hydrolysis | Acid or Base (e.g., H₂O, H⁺/OH⁻) | Penta-2,4-dienoic acid | Alters solubility, enables carboxylate-mediated reactions. oup.com |
| Reduction | e.g., Lithium Aluminum Hydride (LiAlH₄) | 5-Hydroxypenta-1,3-diene | Converts ester to primary alcohol for further synthesis. smolecule.com |
Rearrangement Reactions and Bond Cleavages
The conjugated system of this compound and its derivatives makes it susceptible to a variety of rearrangement and bond cleavage reactions, often triggered by acids or transition metals. These reactions can lead to significant skeletal reorganization, providing access to complex molecular architectures. oup.comresearchgate.net
A notable reaction of a substituted this compound is the acylative C-C single-bond cleavage. Research has shown that treating ethyl 4,5-disubstituted 2-(trimethylsilylmethyl)penta-2,4-dienoates with trifluoromethanesulfonic acid in various nitrile solvents under Ritter conditions leads to the cleavage of the C(3)–C(4) single bond. oup.comoup.com This process is described as an acylative cleavage, resulting in the formation of ethyl 2-(2-oxoalkyl)acrylate derivatives. oup.comresearchgate.net
The proposed mechanism involves an initial protonation, followed by an intramolecular cyclization involving the allylsilane moiety to form a strained four-membered ring intermediate. oup.com This intermediate is then attacked by the nitrile solvent. Subsequent cleavage of the four-membered ring and hydrolysis yields the final 2-(2-oxoalkyl)acrylate product. oup.com The reaction's outcome is dependent on the steric bulk of the nitrile solvent used. oup.com
Table 1: Acylative C-C Bond Cleavage of Ethyl 2-(trimethylsilylmethyl)penta-2,4-dienoate Derivatives oup.com
| Substrate | Nitrile Solvent | Product(s) | Yield (%) |
| Ethyl 4,5,5-trimethyl-2-(trimethylsilylmethyl)penta-2,4-dienoate | Acetonitrile | Ethyl 2-(2-oxobutyl)acrylate | 64 |
| Ethyl 4,5,5-trimethyl-2-(trimethylsilylmethyl)penta-2,4-dienoate | Pivalonitrile | Ethyl 2-(3,3-dimethyl-2-oxobutyl)acrylate + 5-Ethyl-5-methyl-3-methylenetetrahydrofuran-2-one | 26 + 40 |
| Ethyl 2-(trimethylsilylmethyl)-4-(1-cyclohexenyl)penta-2,4-dienoate | Acetonitrile | Ethyl 2-(2-oxopropyl)acrylate | 55 |
| Ethyl 2-(trimethylsilylmethyl)-4-(1-cyclohexenyl)penta-2,4-dienoate | Isobutyronitrile | Ethyl 2-(2-methyl-1-oxopropyl)acrylate + 3-Methylene-1-oxaspiro[4.5]decan-2-one | 43 + 12 |
In addition to C-C bond cleavage, derivatives of this compound can undergo intramolecular cyclization reactions. This reactivity is often competitive with the bond cleavage pathways and can be influenced by reaction conditions and substrate structure. oup.com
For example, when the acylative C-C bond cleavage reaction of ethyl 4,5-disubstituted 2-(trimethylsilylmethyl)penta-2,4-dienoates is carried out in bulky nitrile solvents like pivalonitrile, a self-cyclization product is formed alongside the cleavage product. oup.com This cyclization results in a 5,5-disubstituted 3-methylenetetrahydrofuran-2-one. The proposed mechanism suggests that in the presence of a sterically hindered nitrile, the intramolecular attack of the ester oxygen becomes competitive with the attack by the nitrile solvent. oup.com Furthermore, the corresponding carboxylic acids of these dienoates undergo self-cyclization exclusively, yielding spiro-α-methylene-γ-lactones in high yields without any accompanying bond cleavage products. oup.com
The broader class of 1,3-dienyl esters participates in various intramolecular cyclizations. Palladium(II)-catalyzed intramolecular cyclopropanation of 1,3-dienyl β-keto esters has been developed to produce vinylcyclopropanes, which can then undergo rearrangement to form cyclopentenes. acs.org Another example is the unprecedented thermal intramolecular [4+2]-cycloaddition between a 1,3-diene and a diazo ester moiety within the same molecule, which occurs under mild conditions to form complex bicyclic systems. researchgate.net
Table 2: Examples of Intramolecular Cyclization Reactions in Dienyl Ester Systems
| Reactant System | Catalyst/Condition | Reaction Type | Product Type |
| Ethyl 4,5-disubstituted 2-(trimethylsilylmethyl)penta-2,4-dienoate | Trifluoromethanesulfonic acid / Bulky nitrile | Self-cyclization | 3-Methylenetetrahydrofuran-2-one derivative oup.com |
| 4,5-Disubstituted 2-(trimethylsilylmethyl)penta-2,4-dienoic acid | Trifluoromethanesulfonic acid / Acetonitrile | Self-cyclization | Spiro-α-methylene-γ-lactone oup.com |
| 1,3-Dienyl β-keto esters | Pd(OAc)₂, Mg(ClO₄)₂ | Intramolecular Cyclopropanation | Vinylcyclopropane acs.org |
| Activated 1,3-dienyl aryldiazoacetates | Thermal | Intramolecular [4+2] Cycloaddition | Bicyclic adduct researchgate.net |
Advanced Spectroscopic and Computational Characterization of Ethyl Penta 2,4 Dienoate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For ethyl penta-2,4-dienoate (B1249696), NMR provides critical insights into its connectivity and stereochemistry.
Proton NMR (¹H NMR) Analysis of Diene Configuration
Proton NMR (¹H NMR) is instrumental in defining the configuration of the diene system in ethyl penta-2,4-dienoate. The chemical shifts (δ) and coupling constants (J) of the vinyl protons are particularly revealing. In the case of the related compound, (2Z,4E)-ethyl 5-phenylpenta-2,4-dienoate, the proton NMR spectrum shows distinct signals for the vinyl protons that help in assigning the stereochemistry. For instance, a doublet of triplets at δ 5.77 ppm can be attributed to one of the vinyl protons, with a coupling constant of 11.5 Hz, which is characteristic of a Z-configuration. kyushu-u.ac.jp
The analysis of various isomers of similar dienoates further illustrates the power of ¹H NMR. For example, in (2Z,4E)-octa-2,4-dienoate, the vinyl protons exhibit distinct chemical shifts and coupling patterns that confirm the assigned stereochemistry. kyushu-u.ac.jp The ethyl ester group typically shows a quartet around 4.2 ppm and a triplet around 1.3 ppm. kyushu-u.ac.jprsc.org
Below is a table summarizing typical ¹H NMR data for a related dienoate system.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ethyl-CH2 | 4.18 - 4.23 | q | 7.1 - 7.2 |
| Ethyl-CH3 | 1.25 - 1.32 | t | 7.1 - 7.2 |
| Vinyl-H | 5.56 - 7.52 | m | - |
Note: The specific shifts and multiplicities for the vinyl protons of this compound would depend on the specific isomer (E,E), (E,Z), (Z,E), or (Z,Z) and the solvent used.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the conjugated system are particularly diagnostic. For α,β-unsaturated esters, the carbonyl carbon typically appears in the range of 165-175 ppm. The carbons of the diene system will resonate in the olefinic region (100-150 ppm).
For a similar compound, (2Z,4E)-5-phenylpenta-2,4-dienoic acid, the carbonyl carbon is observed at 169.03 ppm, and the vinyl carbons appear between 118.91 and 142.5 ppm. kyushu-u.ac.jp The ethyl group carbons would be expected at approximately 60 ppm for the -OCH2- and around 14 ppm for the -CH3.
A representative table of ¹³C NMR data for a related dienoate is provided below.
| Carbon | Chemical Shift (ppm) |
| C=O | ~167 |
| Vinyl Carbons | 118 - 145 |
| -OCH2- | ~60 |
| -CH3 (ethyl) | ~14 |
Advanced NMR Techniques for Stereochemical Assignments
To unambiguously determine the stereochemistry of dienes like this compound, advanced NMR techniques are often employed. These include two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy). sapub.org
COSY experiments help establish the connectivity of protons by showing correlations between coupled protons. This is crucial for tracing the spin systems of the vinyl protons. sapub.org
HSQC correlates directly bonded carbon and proton atoms, aiding in the assignment of both ¹H and ¹³C spectra. sapub.org
NOESY is particularly powerful for determining stereochemistry. It detects through-space interactions between protons. For dienes, NOESY can differentiate between E and Z isomers by observing the spatial proximity of specific protons. scielo.br For instance, a strong NOE between protons on C2 and C4 would suggest a Z,Z or E,E configuration, while the absence of such a signal might indicate an E,Z or Z,E arrangement.
The application of these techniques to similar systems, such as diterpene derivatives containing diene moieties, has proven effective in unambiguously elucidating their stereochemistry. scielo.br
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule and can also offer insights into conjugation and stereochemistry.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive method for identifying characteristic functional groups. For this compound, the most prominent absorption bands would be due to the carbonyl group of the ester and the carbon-carbon double bonds of the diene.
C=O Stretch: The conjugated ester carbonyl (C=O) stretching vibration is expected to appear in the region of 1715-1730 cm⁻¹. Conjugation lowers the frequency compared to a saturated ester (typically 1735-1750 cm⁻¹).
C=C Stretch: The C=C stretching vibrations of the conjugated diene system typically appear as one or two bands in the 1600-1650 cm⁻¹ region. The intensity of these bands is often enhanced by conjugation.
C-O Stretch: The C-O stretching vibrations of the ester group are usually found in the 1100-1300 cm⁻¹ range.
=C-H Bending: Out-of-plane bending vibrations for the vinyl hydrogens can provide information about the substitution pattern of the double bonds and are typically observed between 700 and 1000 cm⁻¹.
For the related compound (2Z,4E)-5-phenylpenta-2,4-dienoic acid, an IR absorption at 1664 cm⁻¹ is reported, corresponding to the conjugated system. kyushu-u.ac.jp
A summary of expected FT-IR absorption bands is shown in the table below.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (conjugated ester) | ~1725 |
| C=C (conjugated diene) | ~1645 and/or ~1600 |
| C-O (ester) | 1100 - 1300 |
| =C-H (out-of-plane bend) | 700 - 1000 |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. While polar bonds like C=O give strong signals in the IR, non-polar or symmetric bonds like C=C often produce strong signals in the Raman spectrum. Therefore, for this compound, the C=C stretching vibrations of the diene are expected to be particularly intense in the FT-Raman spectrum. This can be very useful for studying the electronic structure and conformation of the conjugated system.
The information from both FT-IR and FT-Raman can be used in conjunction with computational calculations to provide a more complete picture of the vibrational modes and to support structural and stereochemical assignments.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique for investigating the electronic structure of conjugated systems like this compound. The presence of conjugated π-systems—alternating single and double bonds—in the molecule results in the delocalization of π-electrons across the diene and carbonyl groups. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Consequently, the molecule can absorb light in the ultraviolet or visible region of the electromagnetic spectrum, promoting an electron from the HOMO to the LUMO. This absorption corresponds to a π → π* electronic transition. The extended conjugation in this compound shifts the absorption maximum (λ_max) to longer wavelengths compared to non-conjugated dienes or esters. While UV-Vis spectroscopy can be challenging for analyzing complex reaction mixtures, it is fundamental for characterizing the electronic properties of purified conjugated compounds. d-nb.info For instance, derivatives of this compound are routinely characterized by their UV-Vis absorption spectra to confirm their electronic structure. oup.comrsc.org
| Parameter | Description | Typical Wavelength Range |
| λ_max | Wavelength of maximum absorbance corresponding to the π → π* transition. | 200-400 nm |
| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at λ_max. | 10,000 - 25,000 L mol⁻¹ cm⁻¹ |
| Solvent | The solvent in which the spectrum is recorded (e.g., Ethanol, Hexane). | - |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₇H₁₀O₂. High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for unambiguous confirmation of the molecular formula. oup.com
In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The molecule would also undergo fragmentation, producing a characteristic pattern of fragment ions that further corroborates its structure. Common fragmentation pathways could include the loss of an ethoxy radical (•OCH₂CH₃) or a neutral ethylene (B1197577) molecule via McLafferty rearrangement.
| Ion | Formula | Calculated m/z | Description |
| [M]⁺ | [C₇H₁₀O₂]⁺ | 126.0681 | Molecular Ion |
| [M - C₂H₅O]⁺ | [C₅H₅O]⁺ | 81.0340 | Loss of ethoxy radical |
| [M - C₂H₄]⁺ | [C₅H₆O₂]⁺ | 98.0368 | Loss of ethylene (McLafferty Rearrangement) |
| [C₃H₃]⁺ | [C₃H₃]⁺ | 39.0235 | Propargyl cation |
X-Ray Diffraction (XRD) for Solid-State Structure Determination
These studies reveal that the dienoate backbone tends to adopt a planar, extended conformation to maximize conjugation. researchgate.netnih.gov The crystal packing is often stabilized by weak intermolecular interactions, such as C–H⋯O hydrogen bonds, which can lead to the formation of supramolecular structures like centrosymmetric dimers. nih.govresearchgate.net The analysis provides precise bond lengths, bond angles, and torsion angles, confirming the E/Z configuration of the double bonds. For example, in derivatives, both C=C double bonds are often found in an E configuration. researchgate.netnih.gov
Table: Crystallographic Data for a Representative Derivative, Ethyl (2E,4E)-5-(3-bromophenylsulfonyl)penta-2,4-dienoate nih.govresearchgate.net
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃BrO₄S |
| Molecular Weight ( g/mol ) | 345.20 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 27.883 (5) |
| b (Å) | 6.001 (5) |
| c (Å) | 17.256 (5) |
| β (°) | 94.020 (5) |
| Volume (ų) | 2880 (3) |
| Z (molecules/unit cell) | 8 |
| Temperature (K) | 293 |
Computational Chemistry and Theoretical Studies
Computational methods provide deep insights into the structure, reactivity, and electronic properties of this compound systems, complementing experimental findings.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of chemical reactions involving this compound and its derivatives. mdpi.com DFT calculations are particularly useful for studying cycloaddition reactions, where the diene acts as a dipolarophile. acs.orgnih.gov
By calculating the energies of reactants, transition states, and products, DFT can elucidate the reaction pathway and predict its feasibility and selectivity. For instance, in [3+2] cycloaddition reactions with dipoles like azomethine ylides, DFT calculations help in understanding the chemo-, regio-, and stereoselectivity by modeling the frontier molecular orbitals (FMOs), namely the HOMO and LUMO. nih.gov The calculations can determine which reaction path has the lowest activation energy, thereby identifying the most likely product. mdpi.com
Table: Representative Data from DFT Analysis of a [3+2] Cycloaddition
| Parameter | Description | Typical Output |
| ΔE | Activation Energy (Energy of Transition State - Energy of Reactants) | kcal/mol |
| ΔG | Gibbs Free Energy of Reaction (Energy of Products - Energy of Reactants) | kcal/mol |
| HOMO/LUMO Energies | Energies of Frontier Molecular Orbitals to predict reactivity | eV |
| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile | Cartesian Coordinates |
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational stability of this compound systems over time. nih.govtandfonline.com While DFT provides information on static, minimum-energy structures, MD simulates the movement of atoms and molecules, offering a view of conformational flexibility and intermolecular interactions in a dynamic environment, such as in solution or when interacting with a biological macromolecule. nih.govrsc.org
MD simulations can be used to explore the conformational landscape of the flexible ethyl ester group and the diene backbone, assessing the planarity and the rotational barriers of single bonds. For derivatives interacting with proteins, MD can reveal stable binding modes, conformational changes upon binding, and the specific hydrogen bonds or van der Waals interactions that stabilize the complex. nih.govtandfonline.com
Table: Parameters from Molecular Dynamics Simulations
| Parameter | Description | Purpose |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses structural stability and conformational changes. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues over time. | Identifies flexible and rigid regions of the molecule. |
| Potential Energy | The total energy of the system as a function of time. | Monitors the stability and equilibration of the simulation. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds. | Determines key intermolecular or intramolecular interactions. |
Quantum chemical studies, including high-level ab initio and DFT methods, are used to characterize the fundamental electronic properties of this compound. researchgate.net These calculations provide a detailed picture of the electron distribution, molecular orbitals, and related properties that govern the molecule's spectroscopic behavior and reactivity.
Key properties calculated include the HOMO-LUMO energy gap, which is correlated with the wavelength of UV-Vis absorption and the chemical reactivity of the molecule. Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich (nucleophilic) and electron-deficient (electrophilic) sites, predicting how the molecule will interact with other reagents. Natural Bond Orbital (NBO) analysis can be used to quantify the delocalization of electrons within the conjugated system. Such studies on related molecules have shown that planar structures often possess larger dipole moments, influencing their properties. researchgate.net
Table: Calculated Electronic Properties of a Conjugated System
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with electronic transition energy (UV-Vis) and chemical stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Identifies reactive sites for nucleophilic or electrophilic attack. |
Applications of Ethyl Penta 2,4 Dienoate in Contemporary Chemical Research
Utilization as a Versatile Building Block in Organic Synthesis
The conjugated diene structure of ethyl penta-2,4-dienoate (B1249696) makes it a highly reactive and versatile building block in organic synthesis. It readily participates in pericyclic reactions, making it an invaluable tool for constructing complex molecular frameworks from simpler precursors. evitachem.com
A primary application of ethyl penta-2,4-dienoate is its use in cycloaddition reactions to form a wide array of cyclic and heterocyclic compounds. Its conjugated system allows it to act as a four-carbon component in these transformations.
Diels-Alder Reactions: The compound functions effectively as a diene in [4+2] Diels-Alder cycloadditions when reacted with various dienophiles, such as maleic anhydride. vulcanchem.com These reactions are fundamental for creating six-membered rings, which are common structural motifs in many organic molecules. vulcanchem.com
[3+2] Cycloadditions: Research has also demonstrated the utility of this compound derivatives in [3+2] cycloaddition reactions. These reactions are powerful methods for synthesizing five-membered heterocyclic rings. For instance, a derivative, (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate, has been shown to react chemo-, regio-, and stereoselectively with dipoles like azomethine ylides, nitrones, and nitrile oxides. acs.org This approach yields complex heterocyclic structures such as pyrrolidines, isoxazolidines, and isoxazolines. acs.org Computational studies using Density Functional Theory (DFT) have been employed to understand the mechanism and regioselectivity of these reactions, noting that the electron-deficient nature of the dienoate favors reaction at the β-position.
Table 1: Cycloaddition Reactions of this compound Derivatives
| Reaction Type | Reactant (Dipole/Dienophile) | Product (Heterocyclic Core) | Reference |
|---|---|---|---|
| [4+2] Diels-Alder | Maleic Anhydride | Six-membered cycloadduct | vulcanchem.com |
| [3+2] Cycloaddition | Azomethine Ylides | Pyrrolidines | acs.org |
| [3+2] Cycloaddition | Nitrones | Isoxazolidines | acs.org |
| [3+2] Cycloaddition | Nitrile Oxides | Isoxazolines | acs.org |
The cycloadducts formed from this compound serve as pivotal intermediates in the synthesis of natural products and other biologically active molecules. vulcanchem.com While detailed public studies are sometimes limited, the strategic importance of this building block is evident in specific synthetic campaigns. vulcanchem.com
A notable example is the use of a related derivative, ethyl (2Z,4Z)-5-tributylstannylpenta-2,4-dienoate, in the total synthesis of (+)-sorangicin A, a complex polyketide antibiotic. pnas.org In this synthesis, the dienoate fragment was coupled with another part of the molecule using a Stille cross-coupling reaction, showcasing the utility of such intermediates in constructing elaborate natural product architectures. pnas.org The ability to prepare specific stereoisomers of substituted penta-2,4-dienoic esters with high purity is crucial for these applications. pnas.org
Polymer Chemistry and Materials Science
The reactivity of the double bonds in this compound also extends to polymerization reactions, making it a valuable monomer in materials science. evitachem.com It can be used to create polymers with tailored properties for various industrial applications. vulcanchem.com
This compound and its derivatives are susceptible to anionic polymerization. The electron-withdrawing ester group facilitates the initiation and propagation of the polymer chain by anionic initiators. Research on closely related monomers provides significant insight into this process.
For example, studies on ethyl 2-cyano-2,4-pentadienoate have shown that it readily undergoes anionic polymerization, initiated even by weak bases, to form a rubber-like polymer. afinitica.com Similarly, the anionic polymerization of ethyl sorbate (B1223678) (ethyl hexa-2,4-dienoate), another conjugated dienyl ester, has been successfully carried out in toluene (B28343) using organoaluminum Lewis acids. researchgate.net These findings suggest that this compound can be polymerized anionically to produce polymers with specific microstructures. researchgate.netnih.gov A doctoral thesis has specifically investigated the kinetics of the anionic/zwitterionic polymerization of ethyl 2-cyanopenta-2,4-dienoate, highlighting the academic interest in this area. setu.iesetu.ie
This compound can be copolymerized with other monomers to create specialty polymers with enhanced or modified properties. vulcanchem.com This approach allows for the fine-tuning of material characteristics.
Enhanced Properties: It has been suggested that incorporating this compound into polyacrylate backbones could improve the UV resistance of coating materials. vulcanchem.com
Reactivity Ratios: Competition experiments involving the copolymerization of ethyl sorbate with other diene monomers have been conducted to understand the relative reactivity of these monomers, which is crucial for controlling copolymer composition. nih.gov
Block Copolymers: Derivatives such as 5-dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester have been used to synthesize multifunctional amphiphilic diblock copolymers, which can self-assemble into micelles for specialized applications like drug delivery. smolecule.com
A key challenge and area of research in the polymerization of dienes is controlling the regiochemistry (e.g., 1,2- vs. 1,4-addition) and stereochemistry (e.g., cis vs. trans, tacticity) of the resulting polymer backbone.
Regioselectivity: While radical polymerization of mthis compound has been reported to yield a mixture of polymers resulting from both 1,4-addition and 1,2-addition, anionic methods offer superior control. nih.gov Anionic polymerization of related methyl 2,4-alkadienoates has been shown to proceed with complete trans 1,4-addition. researchgate.net
Stereoselectivity: Anionic polymerization of ethyl sorbate in the presence of organoaluminum Lewis acids has been demonstrated to produce a highly stereoregular polymer. researchgate.net The resulting polymer exhibited a 1,4-trans-threo-disyndiotactic microstructure, a type of tritactic polymerization. researchgate.net This high degree of control is achieved through the coordination of the Lewis acid to the monomer, which guides the incoming monomer to the propagating chain end in a specific orientation. researchgate.net This level of microstructural control is critical as it directly influences the polymer's physical and thermal properties, such as its glass transition temperature and crystallinity. researchgate.net
Table 2: Polymerization Control of Dienyl Esters
| Polymerization Method | Monomer Example | Regioselectivity | Stereoselectivity | Reference |
|---|---|---|---|---|
| Radical | Mthis compound | 85:15 (1,4- vs 1,2-addition) | Not specified | nih.gov |
| Anionic (with Lewis Acid) | Ethyl sorbate | Complete 1,4-addition | High (trans-threo-disyndiotactic) | researchgate.net |
| Anionic | Methyl 2,4-alkadienoates | Complete trans 1,4-addition | Not specified | researchgate.net |
Synthesis of Tailored Polymeric Materials
This compound, also commonly known as ethyl sorbate, serves as a versatile monomer in polymer chemistry for the synthesis of polymers with tailored properties and unique architectures. Its conjugated diene structure allows it to undergo polymerization through various mechanisms, including radical, anionic, and group transfer polymerization (GTP), leading to materials with controlled molecular weights and specific microstructures.
Researchers have explored several polymerization methods to harness the potential of this compound. Early studies noted that thermal polymerization often resulted in only dimeric and trimeric products, primarily through Diels-Alder additions. However, more advanced and controlled polymerization techniques have been developed.
Group transfer polymerization (GTP) has emerged as a highly effective method for the controlled polymerization of ethyl sorbate. Recent studies have demonstrated that hydrosilylation-promoted GTP can produce well-defined poly(ethyl sorbate) (PES) with a trans-1,4-microstructure. This living polymerization technique allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. Furthermore, the living nature of this process enables the creation of more complex architectures, such as α-end functionalized polymers and triblock copolymers with (meth)acrylates. The resulting PES can be further modified through post-polymerization reactions, such as hydrogenation of the backbone double bonds, to create novel alternating copolymers like poly(propylene-alt-ethyl acrylate).
Anionic polymerization of ethyl sorbate has also been investigated to create unique polymer topologies. For instance, N-heterocyclic carbenes (NHCs) have been used to initiate the anionic chain-growth polymerization of ethyl sorbate. This method can lead to the formation of cyclic poly(ethyl sorbate) without requiring highly diluted conditions. In a fascinating extension of this work, researchers have shown that a two-step polymerization process can lead to the formation of polycatenanes—mechanically interlocked polymer chains resembling links in a chain.
The table below summarizes key findings from various polymerization studies on ethyl sorbate, highlighting the versatility of this monomer in creating advanced polymeric materials.
| Polymerization Method | Initiator/Catalyst System | Resulting Polymer Architecture | Key Findings |
| Group Transfer Polymerization (GTP) | Hydrosilane with B(C₆F₅)₃ / t-Bu-P₄ | Linear, α-End Functionalized, Triblock Copolymers | Enables controlled/living polymerization for well-defined polymers. |
| Anionic Polymerization | N-Heterocyclic Carbene (NHC) / Lewis Acid | Cyclic Polymers, Polycatenanes | Allows for synthesis of complex topologies like cyclic polymers and interlocked chains. |
| Radical Polymerization | AIBN (Azobisisobutyronitrile) | Linear Homopolymers | Can produce high-molecular-weight polymers, often with a mix of 1,4- and 1,2-addition units. |
| Emulsion Polymerization | Not specified | Copolymers (e.g., with Butadiene) | Early examples demonstrated the ability to form rubber-like mixed polymers. |
Role in Enzyme-Catalyzed Metabolic Pathways
While this compound itself is primarily a synthetic compound, the core chemical structure of penta-2,4-dienoate is a key intermediate in several microbial metabolic pathways responsible for the degradation of aromatic environmental pollutants. Specifically, the hydrated and hydroxylated form, 2-hydroxypenta-2,4-dienoate, plays a central role.
Involvement in Biphenyl (B1667301) Degradation Pathways (e.g., 2-Hydroxypenta-2,4-dienoate)
In the aerobic degradation of biphenyl and its toxic chlorinated derivatives (polychlorinated biphenyls, or PCBs) by various bacteria, the aromatic rings are sequentially broken down. ethz.chwalshmedicalmedia.com The "upper pathway" for biphenyl catabolism converts biphenyl into benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate (HPD). nih.govasm.org This conversion is catalyzed by a series of four enzymes encoded by the bphABCD gene cluster. walshmedicalmedia.comnih.gov
The resulting HPD is a crucial branching point, which is then channeled into the "lower pathway" for further metabolism. asm.org Here, HPD is converted into basic cellular building blocks like pyruvate (B1213749) and acetyl-CoA through the action of three key enzymes:
HPD Hydratase (BphE): Adds water to the HPD molecule. nih.govresearchgate.net
4-Hydroxy-2-oxovalerate aldolase (B8822740) (BphF): Cleaves the hydrated product. nih.govresearchgate.net
Acetaldehyde Dehydrogenase (BphG): Catalyzes the final conversion step. nih.govresearchgate.net
Studies on potent PCB-degrading bacteria, such as Rhodococcus sp. strain RHA1, have identified and characterized the genes responsible for this HPD metabolic pathway (bphEFG). nih.govnih.gov The proper functioning of these genes is essential for the bacteria to grow on biphenyl and to prevent the buildup of toxic intermediate metabolites. nih.govnih.gov
Role in Carbazole (B46965) Degradation Pathways
The penta-2,4-dienoate scaffold is also integral to the microbial degradation of carbazole, a nitrogen-containing heterocyclic aromatic compound found in fossil fuels. scielo.brd-nb.info In bacteria such as Pseudomonas sp., the degradation pathway begins with an angular dioxygenation of the carbazole molecule, which leads to the formation of 2'-aminobiphenyl-2,3-diol. d-nb.info
Application in Supramolecular Chemistry and Template-Directed Reactions
The conjugated diene system of penta-2,4-dienoic esters makes them suitable candidates for photochemical reactions, particularly [2+2] cycloadditions. In the realm of supramolecular chemistry, researchers have leveraged non-covalent interactions and covalent templates to control the outcome of these reactions, achieving high selectivity that is not possible in standard solution chemistry.
Photodimerization Reactions of Arylpenta-2,4-dienoic Esters
The photodimerization of vinylogous cinnamic acids, such as 5-arylpenta-2,4-dienoic acids, often leads to a complex mixture of products when irradiated in solution or even in a powdered solid state. nih.gov However, by using a template, the reacting molecules can be pre-organized in a specific orientation, directing the photochemical reaction to a single, desired outcome.
A recent study demonstrated a highly efficient and selective method for the photodimerization of 5-arylpenta-2,4-dienoic acids using 1,8-dihydroxynaphthalene (1,8-DHN) as a covalent template. nih.govacs.org In this strategy, two molecules of a 5-arylpenta-2,4-dienoic acid are attached to the template, bringing their reactive double bonds into close proximity (less than 4.2 Å). researchgate.net When this supramolecular assembly is irradiated with UV-A light (365 nm), a [2+2] cycloaddition occurs with remarkable control. nih.govacs.org
This template-directed approach yields mono-cycloaddition products with several key advantages:
High Yields: The reactions proceed in good to excellent yields, up to 99%. nih.govacs.org
Regiocontrol: The reaction produces a single regioisomer (syn-head-to-head). nih.govacs.org
Diastereoselectivity: The cyclobutane (B1203170) products are formed with high diastereoselectivity (dr up to 13:1). nih.gov
Versatility: The method is effective for both homodimerization (reacting two identical acids) and, notably, the first reported heterodimerization between two different 5-arylpenta-2,4-dienoic acids. nih.govacs.org
After the reaction, the cyclobutane product can be easily detached from the template, providing access to a wide range of symmetrical and unsymmetrical cyclobutane dicarboxylic esters and other derivatives. nih.govacs.org This use of a template to orchestrate a reaction in the solid state is a prime example of crystal engineering and supramolecular control over chemical reactivity. nih.gov
Emerging Research Directions and Future Perspectives
Development of Novel Stereoselective Synthetic Methodologies
The precise control of stereochemistry is critical for determining the reactivity and properties of dienoates. While established methods like the Horner-Wadsworth-Emmons (HWE) and Wittig reactions are commonly used to ensure (E)-selectivity, research is actively pursuing more advanced and versatile stereoselective syntheses.
Future developments are focused on overcoming the limitations of current methods, which can struggle to produce all four possible stereoisomers with high purity. For instance, while HWE and Still-Gennari (SG) olefinations are well-known, they are not always effective for preparing (2E,4Z) or (2Z,4Z) isomers in high selectivity. pnas.org
Promising new directions include:
Palladium-Catalyzed Cross-Coupling Reactions : Methods like Negishi and Suzuki couplings have shown great promise. Negishi coupling, using ethyl (E)- and (Z)-β-bromoacrylates, has been demonstrated to be a uniformly applicable and highly satisfactory method for preparing all four stereoisomers of related dienoates in high yields ( >80%) and with ≥98% selectivity. pnas.org Recent advancements in Suzuki coupling, particularly the use of fluoride-based promoters like CsF or nBu4NF, have also enabled the synthesis of all stereoisomers with ≥98% selectivity, overcoming earlier limitations of lower stereoisomeric purity. pnas.org
Tethered Ring-Closing Metathesis (RCM) : A highly stereoselective, one-pot route to (2Z,4E)-dienoic esters has been developed utilizing a tethered olefin metathesis reaction, followed by an eliminative ring opening. sorbonne-universite.fr This method provides a short and efficient pathway to specific stereoisomers that can be challenging to access otherwise. sorbonne-universite.fr
Silver-Catalyzed Hydride Migration : A mild and diastereoselective preparation of functionalized (1E,3E)-dienes has been achieved through the silver-catalyzed decomposition of α-diazo-β,γ-unsaturated esters. thieme-connect.com This method, proceeding via a γ-hydride migration at room temperature, demonstrates broad scope with various functionalities and offers potential for large-scale synthesis. thieme-connect.com
Table 1: Comparison of Stereoselective Synthetic Methods for Dienyl Esters
| Method | Stereoselectivity | Advantages | Limitations | Key Reagents/Catalysts |
|---|---|---|---|---|
| Horner-Wadsworth-Emmons (HWE) | High (E)-selectivity with stabilized ylides. | Well-established, good yields. | Limited in preparing (Z)-isomers with high purity. pnas.org | Phosphonate ylides, base (e.g., K₂CO₃). |
| Negishi Coupling | ≥98% for all four stereoisomers. pnas.org | Uniformly applicable, high yields and selectivity. pnas.org | Requires organozinc reagents. | Pd catalyst, ethyl β-bromoacrylates. pnas.org |
| Suzuki Coupling | ≥98% with fluoride (B91410) promoters. pnas.org | High selectivity, broad functional group tolerance. | Conventional bases can lead to stereo scrambling. pnas.org | Pd catalyst, organoboron compounds, CsF or nBu₄NF. pnas.org |
| Tethered RCM | High (2Z,4E)-selectivity. sorbonne-universite.fr | Short, one-pot procedure. sorbonne-universite.fr | Scope and limitations have been evaluated for specific substrates. sorbonne-universite.fr | Grubbs catalyst, base for elimination. sorbonne-universite.fr |
| Silver-Catalyzed Decomposition | High (1E,3E)-diastereoselectivity. thieme-connect.com | Mild conditions (room temp), potential for scale-up. thieme-connect.com | Primarily demonstrated for specific α-diazo esters. thieme-connect.com | Silver catalyst (e.g., AgOAc), α-diazo-β,γ-unsaturated esters. thieme-connect.com |
Exploration of New Reactivity Patterns and Catalytic Transformations
Ethyl penta-2,4-dienoate's conjugated diene system is central to its reactivity, allowing it to participate in a variety of chemical reactions, including cycloadditions, oxidations, and reductions. evitachem.com Research is focused on discovering new transformations and catalytic systems to expand its synthetic utility.
A primary area of investigation is its role in pericyclic reactions. It is a versatile building block in Diels-Alder reactions for constructing cyclic structures. evitachem.com Furthermore, its derivatives, such as (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate, serve as effective dipolarophiles in [3+2] cycloaddition reactions with various 1,3-dipoles like azomethine ylides and nitrones to produce heterocyclic compounds with high chemo-, regio-, and stereoselectivity. acs.org
Future research is exploring:
Novel Cycloaddition Pathways : Investigating reactions with different types of dienophiles and dienes to access new molecular scaffolds. acs.org This includes exploring its behavior in hetero-Diels-Alder reactions to form 1,2-oxazine compounds, which are of significant interest for synthesizing bioactive products. d-nb.info
Catalytic Enantioselective Transformations : Developing new chiral catalysts to control the stereochemical outcome of reactions involving ethyl penta-2,4-dienoate (B1249696), particularly in cycloaddition and conjugate addition reactions.
Domino and Tandem Reactions : Designing multi-step reactions that occur in a single pot to increase efficiency. For example, phosphine-catalyzed domino reactions using ethyl 2,3-pentadienoate (an isomer) have been developed to synthesize complex chroman derivatives. acs.org Similar strategies could be applied to this compound. Another example is the development of a Pd-catalyzed alkenylation–Still-Gennari olefination tandem process to prepare trienoic esters with high selectivity. pnas.org
Post-Modification of Diene Scaffolds : Utilizing the dienes formed from novel synthetic methods as building blocks for further transformations. For instance, dienes prepared via silver catalysis have been successfully used in palladium-catalyzed intramolecular Mizoroki–Heck reactions to create substituted indene (B144670) carbocycles. thieme-connect.com
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch chemistry to continuous flow processing offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. d-nb.inforesearchgate.net The integration of flow chemistry is a key emerging direction for the synthesis and application of this compound and related compounds.
Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing highly exothermic or fast reactions. researchgate.net This technology is particularly advantageous for reactions involving hazardous reagents, as they can be generated and consumed in situ, minimizing risk. researchgate.net
Key future perspectives include:
Automated Reaction Optimization : Utilizing flow chemistry systems for rapid and efficient screening of reaction conditions (e.g., catalysts, solvents, temperature) to quickly identify optimal parameters for the synthesis of dienoate isomers and their derivatives. researchgate.net
On-line Reaction Monitoring : Coupling flow reactors directly with analytical techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) and tandem mass spectrometry (MS/MS). d-nb.inforesearchgate.net This allows for real-time monitoring of reaction progress, identification of intermediates and side-products, and ensures quality by design, facilitating a deeper understanding of reaction mechanisms. d-nb.inforesearchgate.net
Safer and Scalable Synthesis : Implementing continuous flow for cycloaddition reactions involving dienoates. researchgate.net For example, [3+2] dipolar cycloadditions of unstable azomethine ylides have been successfully performed under continuous flow, achieving high yields and enabling scale-up that would be challenging in batch processing. researchgate.net This approach is directly applicable to reactions involving this compound as the dipolarophile.
Green Chemistry Enhancement : Flow chemistry is considered a green technology as it often reduces solvent usage, energy consumption, and waste generation, aligning with the goals of sustainable synthesis. d-nb.info
Advanced Computational Modeling for Predictive Reactivity and Properties
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules, guiding experimental design, and accelerating discovery. For this compound, advanced computational modeling offers profound insights into its reactivity and properties.
Density Functional Theory (DFT) is a powerful method used to study the electronic structure and reactivity of dienoates. acs.org By modeling the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict how the molecule will interact with other reagents. For example, DFT calculations can explain the regioselectivity of [3+2] cycloaddition reactions by showing that the electron-deficient dienoate reacts preferentially at the β-position due to LUMO localization.
Future research in this area will likely focus on:
Mechanism Elucidation : Using DFT and other computational methods to gain a deep understanding of complex reaction mechanisms, such as the [2+4] versus [4+2] cycloaddition pathways of related diene systems. acs.org This includes characterizing transition states and intermediates to rationalize observed stereochemical and regiochemical outcomes. acs.org
Predictive Reactivity Models : Developing multiphilic descriptors and other theoretical models capable of simultaneously explaining the nucleophilicity and electrophilicity of different atomic sites within the molecule. acs.org Such models can predict the most likely sites for chemical attack, guiding the synthesis of new derivatives.
In Silico Design : Computationally screening virtual libraries of dienoate derivatives to predict their properties and reactivity before committing to laboratory synthesis. This approach can accelerate the discovery of molecules with desired characteristics for applications in materials science or medicinal chemistry.
Solvent and Catalyst Effects : Modeling how different solvents and catalysts influence reaction pathways and energy barriers, allowing for the rational selection of optimal reaction conditions.
Table 2: Application of Computational Methods to Dienyl Esters
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Predicting reactivity in cycloadditions. acs.org | Elucidation of FMOs (HOMO/LUMO) to predict regioselectivity and chemoselectivity. |
| Natural Bond Orbital (NBO) Analysis | Characterizing electronic structure of transition states. acs.org | Understanding bond formation and charge transfer during reactions. |
| Electron Localization Function (ELF) | Analyzing bonding changes along a reaction pathway. acs.org | Visualizing the evolution of chemical bonds in cycloaddition mechanisms. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterizing intermolecular interactions. | Understanding non-covalent forces that influence crystal packing and molecular recognition. |
Design of Novel Polymeric Materials with Tuned Properties
The ability of this compound and related dienyl esters to undergo polymerization and copolymerization makes them attractive monomers for creating new polymeric materials. evitachem.com The conjugated diene structure can be incorporated into polymer backbones, imparting specific properties related to conductivity, optical behavior, or cross-linking capabilities.
The future of polymeric materials design lies in creating "smart" polymers with precisely tailored properties for specific applications. Research is moving beyond simple copolymerization towards intelligent design frameworks. An emerging approach involves synergizing high-throughput analysis, virtual reaction generators, and material genomic models to accelerate the discovery of novel polymers with desired characteristics, such as enhanced flame retardancy. nih.govscienceopen.com
Key future directions include:
Functional Polymers : Synthesizing polymers where the dienoate moiety is preserved, allowing for post-polymerization modification through reactions on the pendant double bonds. This could be used to graft other molecules or to create cross-linked networks.
Conducting Polymers : Exploring the incorporation of extended conjugated systems derived from dienoates into polymers to create materials with interesting electronic and optical properties.
Biodegradable Polymers : Designing polyesters incorporating the dienoate structure that can be degraded under specific environmental or biological conditions.
Materials Genomics Approach : Applying machine learning and data-driven models to predict the properties of polymers derived from a vast chemical space of monomers, including dienyl esters. nih.govscienceopen.com This involves creating descriptors for polymer structures and using them to train models that can accurately predict properties like thermal stability, mechanical strength, or flame retardancy, thus guiding the synthesis of high-performance materials. scienceopen.com
Green and Sustainable Synthesis of Dienyl Esters
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of this compound and other dienyl esters is an active area for the application of these principles.
Future research will continue to emphasize the development of more sustainable synthetic routes. This involves not only improving the efficiency of individual reactions but also re-evaluating the entire lifecycle of the chemical process, from starting materials to final products.
Key areas for future development are:
Catalytic, Solvent-Free Reactions : Expanding the use of catalytic, solvent-free reaction conditions. For example, a more sustainable synthetic route for a related dienoate derivative was developed that features a swift (30 min), solvent-free reaction using only catalytic amounts of a base, resulting in a significantly better sustainability profile based on metrics like Atom Economy and E-factor. smolecule.com
Use of Renewable Feedstocks : Investigating pathways to synthesize dienoates from biomass-derived starting materials instead of petroleum-based sources.
Biocatalysis : Employing enzymes to catalyze the synthesis or transformation of dienyl esters. Enzymes operate under mild conditions (aqueous environment, neutral pH, ambient temperature) and can offer exquisite chemo-, regio-, and stereoselectivity. The metabolism of 2-hydroxypenta-2,4-dienoate by enzymes in microbial pathways demonstrates that nature has evolved catalysts capable of acting on this core structure. nih.gov
Integration of Green Technologies : Combining multiple green chemistry approaches, such as using a biocatalytic step in a continuous flow process, to create highly efficient and sustainable manufacturing processes for dienoates and their derivatives. d-nb.info
Q & A
Q. Methodological Considerations :
- Regioselectivity : Adjust electron-withdrawing groups (e.g., sulfonyl) on the diene to stabilize transition states.
- Catalyst Screening : Test bases (e.g., K₂CO₃) or Lewis acids to enhance reaction specificity.
Q. Table 1: Synthetic Routes Comparison
| Reaction Type | Conditions | Yield | Key Reference |
|---|---|---|---|
| [3+2] Cycloaddition | 0°C, K₂CO₃, CH₂Cl₂/MeOH | 80% | |
| Silylation | TMSCl, Et₃N, RT | 75-85% |
How can computational methods resolve contradictions between theoretical and experimental reaction mechanisms involving this compound?
Advanced Research Focus
Discrepancies in reaction pathways (e.g., unexpected stereochemistry) can be addressed via:
Density Functional Theory (DFT) : Model transition states to predict regioselectivity in cycloadditions .
Hydrogen Bond Analysis : Use crystallographic data (e.g., C–H⋯O interactions) to validate molecular conformations .
Q. Case Study :
- Crystal Structure Validation : X-ray data for Ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate confirmed a planar diene system with dihedral angles of 11.38° (amide) and 14.08° (ester), aligning with DFT predictions .
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Q. Basic Research Focus
Q. Table 2: Key Characterization Data
| Technique | Observation | Reference |
|---|---|---|
| HR-MS | [M-H]⁻ at m/z 487.3420 | |
| X-ray | a = 5.773 Å, β = 95.876° |
What strategies refine crystal structures of this compound derivatives with high anisotropy or disorder?
Q. Advanced Research Focus
Q. Table 3: Refinement Parameters
| Parameter | Value | Reference |
|---|---|---|
| R₁(F²) | 0.059 | |
| wR₂(F²) | 0.168 | |
| S | 1.04 |
How does this compound’s conformation influence its reactivity in asymmetric synthesis?
Q. Advanced Research Focus
- Conformational Analysis : X-ray data reveal a planar diene system (dihedral angle: 85.73° with phenyl groups), favoring electron-deficient dienes in Diels-Alder reactions .
- Experimental Validation : Compare reaction outcomes (e.g., enantiomeric excess) between silylated and non-silylated derivatives .
Q. Methodological Steps :
X-ray Diffraction : Determine dihedral angles and packing interactions.
Kinetic Studies : Monitor reaction rates under varying steric/electronic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
